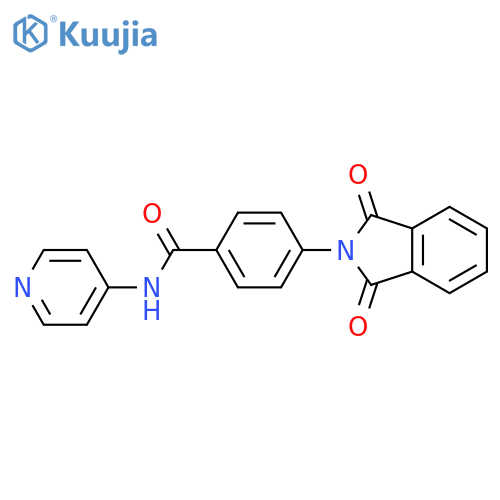Cas no 955299-30-6 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)

955299-30-6 structure
商品名:4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide
CAS番号:955299-30-6
MF:C20H13N3O3
メガワット:343.335524320602
CID:5431131
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-(1,3-dioxoisoindol-2-yl)-N-pyridin-4-ylbenzamide
- 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide
-
- インチ: 1S/C20H13N3O3/c24-18(22-14-9-11-21-12-10-14)13-5-7-15(8-6-13)23-19(25)16-3-1-2-4-17(16)20(23)26/h1-12H,(H,21,22,24)
- InChIKey: LWSIDPHKGNVFTP-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=NC=C1)(=O)C1=CC=C(N2C(=O)C3=C(C2=O)C=CC=C3)C=C1
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3374-0255-3mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3374-0255-10mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3374-0255-2μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3374-0255-30mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
| Life Chemicals | F3374-0255-20μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3374-0255-5μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3374-0255-20mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
| Life Chemicals | F3374-0255-2mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3374-0255-4mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3374-0255-1mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
955299-30-6 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 57707-64-9(2-azidoacetonitrile)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
